1,3-Benzodioxole-5,6-dione, 5-oxime
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Overview
Description
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydroxyimino group and a benzodioxole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxole derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. In cancer research, this compound has been shown to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their function .
Comparison with Similar Compounds
Similar Compounds
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-4-ONE: Similar structure but with a different position of the hydroxyimino group.
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-3-ONE: Another isomer with the hydroxyimino group at a different position.
Uniqueness
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H5NO4 |
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Molecular Weight |
167.12 g/mol |
IUPAC Name |
6-nitroso-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5NO4/c9-5-2-7-6(11-3-12-7)1-4(5)8-10/h1-2,9H,3H2 |
InChI Key |
DYEVDYFJBDMJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N=O)O |
Origin of Product |
United States |
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